molecular formula C11H18N4O6 B14074142 N-Amino-N-(2-hydroxyethyl)cytidine CAS No. 100997-66-8

N-Amino-N-(2-hydroxyethyl)cytidine

Cat. No.: B14074142
CAS No.: 100997-66-8
M. Wt: 302.28 g/mol
InChI Key: YDRMAQKZAVRJEZ-PEBGCTIMSA-N
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Description

N-Amino-N-(2-hydroxyethyl)cytidine is a chemical compound with the molecular formula C11H18N4O6. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound contains an amino group and a hydroxyethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-N-(2-hydroxyethyl)cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the reaction of cytidine with N-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective attachment of the amino and hydroxyethyl groups to the cytidine molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-Amino-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amino group may produce primary amines .

Scientific Research Applications

N-Amino-N-(2-hydroxyethyl)cytidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Amino-N-(2-hydroxyethyl)cytidine involves its interaction with specific molecular targets and pathways. It can be incorporated into RNA molecules, potentially altering their structure and function. This modification can affect various cellular processes, including protein synthesis and gene expression. The compound may also interact with enzymes involved in nucleic acid metabolism, influencing their activity and regulation .

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The parent compound of N-Amino-N-(2-hydroxyethyl)cytidine, involved in RNA synthesis.

    2’-Deoxycytidine: A deoxyribonucleoside used in DNA synthesis.

    5-Azacytidine: A cytidine analog with anticancer properties.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

100997-66-8

Molecular Formula

C11H18N4O6

Molecular Weight

302.28 g/mol

IUPAC Name

4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1

InChI Key

YDRMAQKZAVRJEZ-PEBGCTIMSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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